4-(1-Methyl-1H-imidazol-2-yl)piperidine
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Overview
Description
“4-(1-Methyl-1H-imidazol-2-yl)piperidine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been a subject of interest due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Scientific Research Applications
Antibacterial and Antimycobacterial Activity
Imidazole derivatives, including 4-(1-Methyl-1H-imidazol-2-yl)piperidine, exhibit antibacterial and antimycobacterial properties. Researchers have explored their potential in combating bacterial infections, including tuberculosis .
Anti-Inflammatory Effects
Imidazole-containing compounds have shown promise as anti-inflammatory agents. Their ability to modulate inflammatory pathways makes them relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .
Antitumor Activity
Studies suggest that imidazole derivatives possess antitumor properties. Researchers investigate their potential as novel chemotherapeutic agents against various cancer types .
Antidiabetic Potential
The imidazole scaffold has been explored for its antidiabetic effects. These compounds may influence glucose metabolism and insulin sensitivity, making them relevant in diabetes research .
Antiviral Properties
Certain imidazole-based molecules exhibit antiviral activity. Researchers have investigated their efficacy against viral infections, including influenza and herpes viruses .
Antioxidant Capacity
Imidazole derivatives may act as antioxidants, protecting cells from oxidative stress. Their potential in preventing age-related diseases and promoting overall health is an active area of study .
Mechanism of Action
The mechanism of action of imidazole-containing compounds is not fully understood, but several studies have suggested that they work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth.
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring-containing drugs . Therefore, there is a need for the development of a new drug that overcomes the AMR problems . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
properties
IUPAC Name |
4-(1-methylimidazol-2-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-7-6-11-9(12)8-2-4-10-5-3-8/h6-8,10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCWEOIVHCTFFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methyl-1H-imidazol-2-yl)piperidine |
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